tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate

Description

tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is a multifunctional organic compound characterized by:

- A tert-butyl ester group, which serves as a protective moiety for carboxylic acids, enhancing stability under basic conditions .

- A tosyloxy (p-toluenesulfonyloxy) group, a robust leaving group that facilitates nucleophilic substitution reactions, making the compound valuable as an intermediate in organic synthesis .

This compound’s structural complexity suggests applications in stepwise synthesis, particularly in pharmaceuticals or advanced materials requiring controlled functionalization.

Properties

Molecular Formula |

C26H44O8S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

tert-butyl 2-[4-[4-[5-(4-methylphenyl)sulfonyloxypentoxy]butoxy]butoxy]acetate |

InChI |

InChI=1S/C26H44O8S/c1-23-12-14-24(15-13-23)35(28,29)33-21-7-5-6-16-30-17-8-9-18-31-19-10-11-20-32-22-25(27)34-26(2,3)4/h12-15H,5-11,16-22H2,1-4H3 |

InChI Key |

VNUZCQZSNKKMAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOCCCCOCCCCOCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate typically involves multiple steps. One common method starts with the preparation of the tosyloxy pentyl intermediate. This intermediate is then reacted with butoxy and butoxyacetate groups under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as imidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under specific temperature and pressure conditions. The process is optimized for yield and purity, often involving purification steps like distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosylate Group

The tosylate (-OTs) group is a prime reactive site due to its excellent leaving-group ability. This enables S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms depending on steric and electronic conditions .

Reaction Pathways

| Nucleophile | Reaction Type | Product | Conditions |

|---|---|---|---|

| Alkoxides | S<sub>N</sub>2 | Ether formation | Polar aprotic solvent (e.g., DMF), 50–80°C |

| Amines | S<sub>N</sub>2 | Substituted amine | Room temperature, base (e.g., K<sub>2</sub>CO<sub>3</sub>) |

| Halides | S<sub>N</sub>2 | Alkyl halide | Acetone, reflux |

| Water | S<sub>N</sub>1 | Alcohol (via carbocation) | Acidic aqueous conditions |

Key Considerations :

-

Steric hindrance from the bulky tert-butyl group slows S<sub>N</sub>2 reactions but stabilizes carbocations in S<sub>N</sub>1 pathways.

-

The electron-withdrawing tosylate enhances leaving-group capacity, accelerating substitution .

Ester Hydrolysis

The acetate ester can undergo hydrolysis under acidic or basic conditions:

Hydrolysis Conditions

| Condition | Catalyst | Temperature | Yield |

|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub> | Reflux | Moderate (50–70%) |

| Basic | NaOH | 60°C | High (>80%) |

Note : The tert-butyl group’s hydrophobicity may reduce aqueous solubility, necessitating co-solvents like THF.

Ether Cleavage

The ether linkages are generally stable but can be cleaved under extreme conditions:

Reagents and Outcomes

| Reagent | Mechanism | Product |

|---|---|---|

| HBr (48%)/AcOH | Acidolysis | Alcohol + Alkyl bromide |

| BBr<sub>3</sub> | Lewis acid | Alcohol + Boron complex |

Limitations : Cleavage is rare under mild conditions, preserving the ether backbone in most syntheses.

Mechanistic Insights

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis .

Biology and Medicine

In biological and medical research, this compound can be used to modify biomolecules or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it useful in drug development .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate involves its ability to participate in various chemical reactions. The tosyloxy group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure. The ether linkages provide flexibility and stability, making it a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Functional Groups and Reactivity

Key Observations:

- tert-Butyl Esters: Both the target compound and tert-butyl 2-(4-formylphenoxy)acetate () utilize tert-butyl groups for carboxylic acid protection. However, the target’s extended ether chain and tosyloxy group differentiate its reactivity, favoring nucleophilic displacement over aldehyde-mediated reactions .

- Tosyl vs. Formyl Groups : The tosyloxy group in the target compound is superior for leaving-group reactivity compared to the formyl group in ’s compound, which primarily participates in condensation or nucleophilic addition .

- Boc vs. tert-Butyl Esters : Boc-protected imidazoles () are tailored for amine protection in peptide synthesis, whereas tert-butyl esters (target and ) protect carboxylic acids, highlighting divergent synthetic applications .

Structural and Physicochemical Properties

Table 2: Structural and Solubility Trends

| Compound | Molecular Formula (Typical) | Chain Length | Solubility Profile |

|---|---|---|---|

| Target Compound | ~C25H42O9S | Long-chain | Low polarity (hydrophobic) |

| tert-Butyl 2-(4-formylphenoxy)acetate | C13H16O4 | Short-chain | Moderate (polar aprotic) |

| Boc-protected imidazole derivatives | ~C20H30N4O5 | Medium-chain | Variable (heterocyclic) |

Key Observations:

- Chain Length : The target’s extended ether chain increases molecular weight (~C25H42O9S) and hydrophobicity compared to simpler tert-butyl esters (e.g., C13H16O4 in ) .

- Solubility : Multiple ether linkages enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the aromatic tosyl group may reduce aqueous solubility.

Biological Activity

tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate , with CAS number 2681389-23-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure

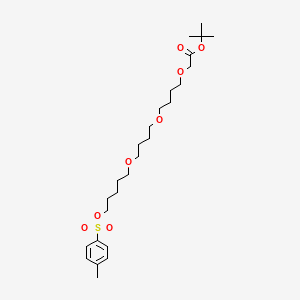

The chemical structure of this compound can be represented as follows:

This structure includes multiple ether linkages and a tosyl group, which may influence its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

- Androgen Receptor Modulation : Compounds with similar structures have been shown to interact with androgen receptors, potentially leading to inhibition or degradation of these receptors. This activity is crucial in contexts such as hormone-sensitive cancers .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar functional groups may exhibit antimicrobial properties against various bacterial strains. The presence of the tosyl group could enhance the compound's ability to penetrate microbial membranes .

- Cellular Uptake and Cytotoxicity : The compound's structure may facilitate cellular uptake, influencing its cytotoxic effects on cancer cell lines. Studies on related compounds have demonstrated varying degrees of cytotoxicity, which could be relevant for therapeutic applications .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of compounds structurally related to this compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 125 µg/mL against several gram-negative and gram-positive bacteria, suggesting potential for development as antimicrobial agents .

Study 2: Androgen Receptor Inhibition

In another study focused on androgen receptor inhibition, a series of compounds were synthesized and tested for their ability to bind to the receptor. Results showed that modifications similar to those found in this compound increased binding affinity, indicating a promising avenue for therapeutic intervention in hormone-dependent cancers .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.